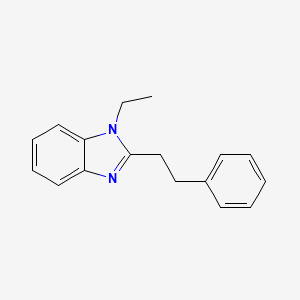![molecular formula C21H20N4O3 B4395221 N-(3-methyl-2-pyridinyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide](/img/structure/B4395221.png)
N-(3-methyl-2-pyridinyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide
説明
N-(3-methyl-2-pyridinyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide, commonly known as MPN, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPN belongs to the class of small molecule inhibitors that target specific proteins involved in various biological pathways.
作用機序
The mechanism of action of MPN involves the inhibition of specific proteins involved in various biological pathways. MPN targets the protein kinase B (AKT) pathway, which is involved in the growth and survival of cancer cells. MPN inhibits the activity of AKT by binding to its active site, leading to the inhibition of downstream signaling pathways that promote cell growth and survival. MPN also inhibits the activity of specific enzymes involved in the production of pro-inflammatory cytokines, leading to reduced inflammation.
Biochemical and Physiological Effects:
MPN has been shown to have various biochemical and physiological effects in vitro and in vivo. MPN has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the AKT pathway. MPN has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, MPN has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects.
実験室実験の利点と制限
MPN has several advantages for lab experiments, such as its high potency and selectivity for specific proteins. MPN is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, MPN has some limitations, such as its low solubility in aqueous solutions, which can limit its use in certain experiments. In addition, MPN has not been extensively studied in vivo, and its pharmacokinetics and toxicity profiles are not well understood.
将来の方向性
There are several future directions for the research on MPN. One potential direction is the optimization of MPN derivatives with improved pharmacokinetics and toxicity profiles. Another direction is the investigation of the potential therapeutic applications of MPN in other diseases such as cardiovascular diseases and metabolic disorders. Furthermore, the development of novel drug delivery systems for MPN can improve its solubility and bioavailability, leading to improved efficacy and safety profiles. Overall, the research on MPN has significant potential for the development of novel therapeutics for various diseases.
科学的研究の応用
MPN has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. MPN has been shown to inhibit the activity of specific proteins involved in the growth and survival of cancer cells, leading to their death. MPN has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, MPN has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-(3-methylpyridin-2-yl)-3-nitro-4-(2-phenylethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-15-6-5-12-23-20(15)24-21(26)17-9-10-18(19(14-17)25(27)28)22-13-11-16-7-3-2-4-8-16/h2-10,12,14,22H,11,13H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXKLQVNRURSHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC(=C(C=C2)NCCC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylpyridin-2-yl)-3-nitro-4-(2-phenylethylamino)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



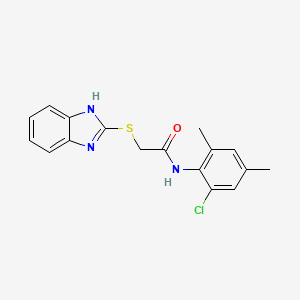
![4-bromo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4395150.png)
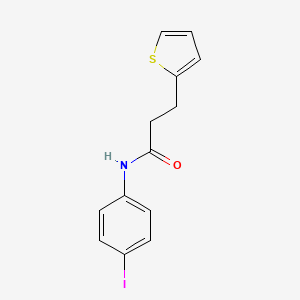
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B4395158.png)
![N-{6-[(2-phenylacetyl)amino]-1,3-benzothiazol-2-yl}butanamide](/img/structure/B4395172.png)
![2-[(3-methylbenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4395175.png)
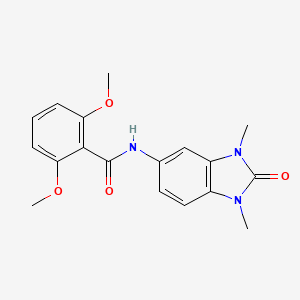
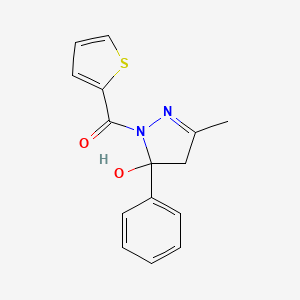
![N-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B4395202.png)

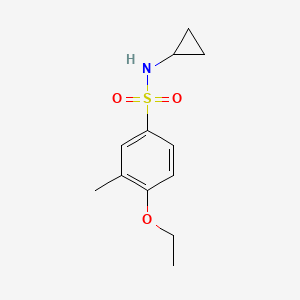
![2-[(2-chloro-4-isopropoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B4395218.png)
![N-{3-[5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B4395233.png)
